3,4,5-Trifenil-4H-1,2,4-triazol

Descripción general

Descripción

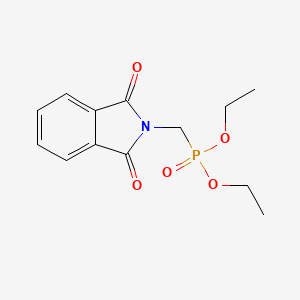

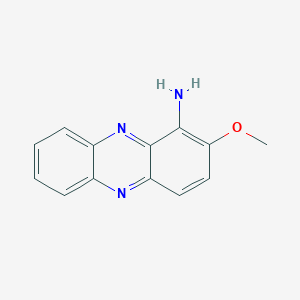

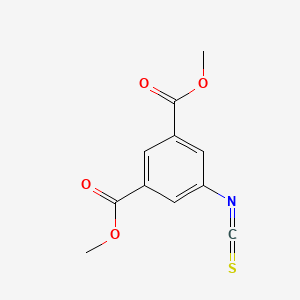

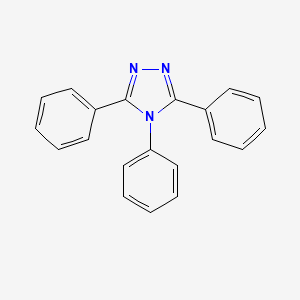

3,4,5-Triphenyl-1,2,4-triazole is a multifunctional n-type aggregation-induced emission (AIEgen) compound . It has been designed and synthesized as an n-type multifunctional AIEgen of tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole (BTPE-TAZ) . This compound can serve as both light-emitting and electron-transporting layers in organic light-emitting devices .

Synthesis Analysis

The synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods .Molecular Structure Analysis

The molecular structure of 3,4,5-Triphenyl-1,2,4-triazole is characterized by a five-membered ring containing three nitrogen atoms . The compound has a molecular weight of 297.363 .Aplicaciones Científicas De Investigación

Dispositivos orgánicos emisores de luz

Este compuesto puede servir como capas emisoras de luz y de transporte de electrones en dispositivos orgánicos emisores de luz . Esto lo convierte en un componente valioso en el desarrollo de tecnologías avanzadas de visualización e iluminación.

Guía de ondas óptica

El compuesto exhibe interesantes propiedades de guía de ondas óptica . Esto significa que puede guiar la luz a lo largo de su trayectoria, lo que lo hace útil en sistemas de comunicación óptica y circuitos ópticos integrados.

Luminiscencia mecanocrómica

También muestra luminiscencia mecanocrómica reversible . Esta propiedad, donde el compuesto cambia de color en respuesta al estrés mecánico, tiene aplicaciones potenciales en sensores de estrés y dispositivos de seguridad.

Química sintética

Se demuestra que la parte 1,2,4-triazol de este compuesto es un grupo director útil para la arilación C-H catalizada por Ru . Esto lo convierte en una herramienta valiosa en química sintética para la creación de moléculas complejas.

Aplicaciones biológicas

Los compuestos triazol, incluido el 3,4,5-Trifenil-4H-1,2,4-triazol, tienen una amplia gama de aplicaciones biológicas. Exhiben actividades anticonvulsivas, antimicrobianas, antivirales, antituberculosas, antidiabéticas, antiinflamatorias, antiproliferativas, antioxidantes, antiureasa y antimaláricas . Esto los hace de gran importancia en la química medicinal.

Ciencia de los materiales

El compuesto es parte de una clase de materiales conocidos como luminógenos de emisión inducida por agregación (AIEgens) . Estos materiales tienen propiedades ópticas y electrónicas únicas que los hacen útiles en una variedad de aplicaciones, incluidas las tecnologías optoelectrónicas y de detección.

Mecanismo De Acción

Target of Action

It’s known that this compound is a type of aggregation-induced emission luminogen (aiegen) . AIEgens are a class of compounds that exhibit light-emitting properties when they aggregate, and they have been widely applied in diverse areas .

Mode of Action

The compound 3,4,5-Triphenyl-4H-1,2,4-triazole, when substituted with tetraphenylethene (forming BTPE-TAZ), can serve as both light-emitting and electron-transporting layers in organic light-emitting devices . This suggests that the compound interacts with its targets by participating in electron transport and light emission processes .

Result of Action

As an AIEgen, 3,4,5-Triphenyl-4H-1,2,4-triazole exhibits interesting optical waveguide and reversible mechanochromic luminescence properties . These properties suggest that the compound can change its light emission characteristics in response to mechanical stimuli, which could have potential applications in various fields .

Análisis Bioquímico

Biochemical Properties

3,4,5-Triphenyl-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Taq polymerase and telomerase. These interactions often involve the inhibition of enzyme activity, which can lead to significant biochemical effects. For instance, 3,4,5-Triphenyl-1,2,4-triazole has been reported to inhibit the phosphorylation of ERKs (Extracellular Signal Regulated Kinases), thereby affecting cell signaling pathways .

Cellular Effects

The effects of 3,4,5-Triphenyl-1,2,4-triazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to trigger caspase activation, which is a critical process in apoptosis or programmed cell death. Additionally, 3,4,5-Triphenyl-1,2,4-triazole can down-regulate the expression of ERK2 protein, further impacting cellular signaling and function .

Molecular Mechanism

At the molecular level, 3,4,5-Triphenyl-1,2,4-triazole exerts its effects through specific binding interactions with biomolecules. The compound can form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its binding affinity to target enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, leading to changes in gene expression and cellular function. For instance, the interaction of 3,4,5-Triphenyl-1,2,4-triazole with Taq polymerase and telomerase involves the inhibition of these enzymes, thereby affecting DNA replication and telomere maintenance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Triphenyl-1,2,4-triazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Triphenyl-1,2,4-triazole exhibits good stability under various conditions, which allows for sustained biochemical activity. Prolonged exposure to this compound can lead to gradual degradation, which may alter its effectiveness and impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3,4,5-Triphenyl-1,2,4-triazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, 3,4,5-Triphenyl-1,2,4-triazole can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

3,4,5-Triphenyl-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the balance of metabolic processes within cells. For example, its interaction with enzymes involved in oxidative stress responses can modulate the levels of reactive oxygen species and other metabolites, impacting cellular health and function .

Transport and Distribution

The transport and distribution of 3,4,5-Triphenyl-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The distribution pattern of 3,4,5-Triphenyl-1,2,4-triazole is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 3,4,5-Triphenyl-1,2,4-triazole is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, the presence of specific functional groups on 3,4,5-Triphenyl-1,2,4-triazole can facilitate its localization to the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular processes .

Propiedades

IUPAC Name |

3,4,5-triphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSIOOHJBUDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347855 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-72-7 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.